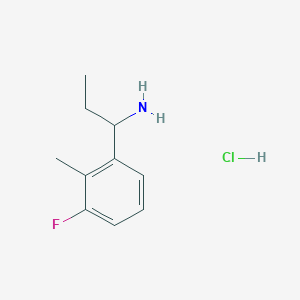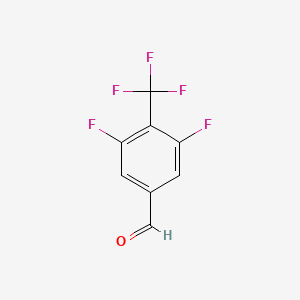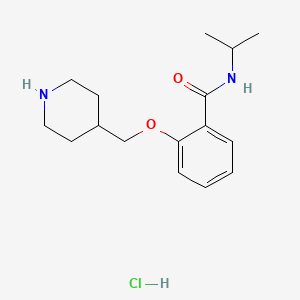
1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride
説明
“1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride” is a chemical compound with the CAS Number: 1214346-13-0 . It has a molecular weight of 175.63 . The IUPAC name for this compound is (3-fluoro-2-methylphenyl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . Enzymatic synthesis methods have also been used, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10FN.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4H,5,10H2,1H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.
Chemical Reactions Analysis
In terms of chemical reactions, the compound can be involved in various processes. For instance, protodeboronation of alkyl boronic esters has been reported, which is paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
科学的研究の応用
1. Neurokinin-1 Receptor Antagonist
- Harrison et al. (2001) described a neurokinin-1 (h-NK1) receptor antagonist, with potential applications in emesis and depression treatment. This compound, with a structure related to 1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride, showed high affinity and oral activity in pre-clinical tests (Harrison et al., 2001).
2. Antibacterial and Antioxidant Properties
- Арутюнян et al. (2012) investigated the antibacterial and antioxidant properties of compounds including 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine. This study highlights the potential of related compounds for antibacterial applications (Арутюнян et al., 2012).
3. Hepatoprotector Properties
- Дюбченко et al. (2006) synthesized hydrophilic derivatives based on alkyl-substituted phenols, including 3-(4-hydroxyphenyl)propylamines, demonstrating notable hepatoprotector activity in models of toxic hepatitis (Дюбченко et al., 2006).
4. NMDA Receptor Antagonists
- Gurevich et al. (1998) discussed the neuroprotective effects of 3,3-bis (3-fluorophenyl) propylamine (NPS 846), a novel noncompetitive NMDA receptor antagonist, indicating its potential in treating closed head trauma (Gurevich et al., 1998).
5. Antidepressive Activity
- Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, showing its promise for further investigation in antidepressant activity (Yuan, 2012).
6. Selective Adrenergic Properties
- Adejare et al. (1991) explored the adrenergic properties of derivatives of 3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol, including fluorine substitutions, suggesting potential in adrenergic receptor research (Adejare et al., 1991).
Safety and Hazards
将来の方向性
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Therefore, the research and development of “1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride” and similar compounds are likely to continue in the future.
特性
IUPAC Name |
1-(3-fluoro-2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-6-9(11)7(8)2;/h4-6,10H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWOBCHCJIPJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)
![1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1406797.png)
![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)
![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406802.png)
![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)